2-Fluoro-N-(2-hydrazino-2-oxoethyl)benzamide 2-Fluoro-N-(2-hydrazino-2-oxoethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16795833
InChI: InChI=1S/C9H10FN3O2/c10-7-4-2-1-3-6(7)9(15)12-5-8(14)13-11/h1-4H,5,11H2,(H,12,15)(H,13,14)
SMILES:
Molecular Formula: C9H10FN3O2
Molecular Weight: 211.19 g/mol

2-Fluoro-N-(2-hydrazino-2-oxoethyl)benzamide

CAS No.:

Cat. No.: VC16795833

Molecular Formula: C9H10FN3O2

Molecular Weight: 211.19 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-N-(2-hydrazino-2-oxoethyl)benzamide -

Specification

Molecular Formula C9H10FN3O2
Molecular Weight 211.19 g/mol
IUPAC Name 2-fluoro-N-(2-hydrazinyl-2-oxoethyl)benzamide
Standard InChI InChI=1S/C9H10FN3O2/c10-7-4-2-1-3-6(7)9(15)12-5-8(14)13-11/h1-4H,5,11H2,(H,12,15)(H,13,14)
Standard InChI Key JXHFGYPXXCMSIZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)NCC(=O)NN)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

2-Fluoro-N-(2-hydrazino-2-oxoethyl)benzamide features a benzamide backbone substituted with a fluorine atom at the ortho position and a hydrazino-oxoethyl group attached via an amide linkage. Key properties include:

PropertyValueSource
Molecular FormulaC₉H₁₀FN₃O₂
Molecular Weight211.19 g/mol
IUPAC Name2-fluoro-N-(2-hydrazinyl-2-oxoethyl)benzamide
SMILES NotationNNC(=O)CNC(=O)c1ccccc1F
Boiling PointNot reported-
Melting PointNot reported-

The fluorine atom enhances electronegativity and potential hydrogen-bonding interactions, while the hydrazino group introduces reactivity toward carbonyl-containing biomolecules . The compound’s solubility and stability remain unquantified in available literature, representing a critical area for future study.

Spectroscopic and Computational Insights

Computational models predict a collision cross-section (CCS) of 171.5 Ų for the [M+H]+ ion, suggesting moderate polarity . The InChIKey JXHFGYPXXCMSIZ-UHFFFAOYSA-N provides a unique identifier for database searches, aiding in structural comparisons . Nuclear magnetic resonance (NMR) and mass spectrometry data are absent in public domains, underscoring the need for experimental characterization.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 2-Fluoro-N-(2-hydrazino-2-oxoethyl)benzamide involves multistep reactions, typically commencing with the formation of the benzamide core. A proposed route includes:

  • Benzamide Formation: Condensation of 2-fluorobenzoic acid with ethylenediamine derivatives.

  • Hydrazino-oxoethyl Introduction: Reaction with hydrazine hydrate under controlled pH to avoid over-substitution.

  • Purification: Chromatographic techniques to isolate the product from byproducts like unreacted hydrazine or dimerized species .

Yield optimization focuses on temperature control (50–80°C) and stoichiometric ratios, though specific parameters remain proprietary.

Challenges in Production

Key challenges include:

  • Byproduct Formation: Competing reactions may yield N-acylated hydrazines or fluorobenzene derivatives.

  • Purification Complexity: The polar hydrazino group complicates separation via conventional solvents, necessitating high-performance liquid chromatography (HPLC).

  • Stability Issues: Hydrazine moieties are prone to oxidation, requiring inert atmospheres during storage .

Structural Analogues and Comparative Analysis

Impact of Substituent Variation

Replacing the fluorine atom with other halogens or modifying the hydrazino group alters bioactivity:

AnalogStructural ChangeObserved Effect
4-Fluoro-N-(2-hydrazino-2-oxoethyl)benzamideFluorine at para positionIncreased polarity; unstudied bioactivity
N-Phenyl-3-fluoroanilineBenzamide replaced with anilineReduced hydrogen-bonding capacity

The ortho-fluorine configuration in 2-Fluoro-N-(2-hydrazino-2-oxoethyl)benzamide may enhance binding to aromatic pockets in enzymes compared to para-substituted analogs .

Hydrazine-Based Derivatives

SupplierLocationPurityPrice
Life ChemicalsCanada>95%$270/g
Zerenex MolecularUnited Kingdom>90%$270/g

Pricing reflects the complexity of synthesis and niche demand .

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